2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine
Overview
Description
“2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 1107694-72-3. It has a molecular weight of 334.2 and its IUPAC name is N-(5-bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine” is represented by the linear formula C13H8BrN3OS .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine is involved in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in forming complex molecular structures. The compound has been used as a precursor for synthesizing pyridine and pyrimidine rings incorporating a benzothiazole moiety, highlighting its importance in constructing pharmacologically relevant structures (Mohamed, Abdulaziz, & Fadda, 2013).
Potential Biological Applications
The chemical compound shows potential in biological applications. It's involved in the synthesis of biologically active sulfonamide thiazole derivatives, which have been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020). This indicates its potential utility in agricultural sectors for pest management.
Role in Antiproliferative Agents
The compound has a significant role in the development of antiproliferative agents. Derivatives of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating its potential in cancer treatment research (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Future Directions
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα .
Biochemical Pathways
Thiazolo[5,4-b]pyridine derivatives have been associated with a broad spectrum of pharmacological activities .
Result of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-10-7-6-9-12(16-10)19-13(15-9)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDSXYSVWSSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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